molecular formula C6H14Cl2Sn B041803 Dichlorodipropylstannane CAS No. 867-36-7

Dichlorodipropylstannane

Cat. No. B041803
CAS RN: 867-36-7
M. Wt: 275.8 g/mol
InChI Key: CTRHCENQKGMZLE-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of compounds related to Dichlorodipropylstannane often involves reactions of dichlorostannanes with various organolithium or Grignard reagents. For example, the reactions of dichlorodiphenylstannane with dilithio compounds have been used to synthesize novel dithienostannoles, indicating a methodology that could potentially be adapted for Dichlorodipropylstannane (Tanaka et al., 2013).

Molecular Structure Analysis

The molecular structure of related stannanes has been elucidated through X-ray diffraction studies, revealing insights into the bonding interactions and geometrical configurations of these compounds. The analysis of the crystal structure of dithienostannoles derived from dichlorodiphenylstannane showcases differences in molecular packing and highlights the influence of molecular structure on photoluminescence properties (Tanaka et al., 2013).

Chemical Reactions and Properties

Dichlorodipropylstannane participates in various chemical reactions, including coupling reactions and transformations into polystannanes and other organostannane derivatives. Research demonstrates the formation of polystannanes from dichlorodiorganostannanes reacting with sodium in liquid ammonia, illustrating the compound's reactivity and potential for further chemical modifications (Trummer et al., 2011).

Physical Properties Analysis

The physical properties of organostannanes, including Dichlorodipropylstannane, such as solubility, density, and melting points, are crucial for their handling and application in synthesis. While specific data on Dichlorodipropylstannane were not found, studies on similar compounds can provide insights into these properties and their impact on the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of Dichlorodipropylstannane, including its reactivity with various reagents, stability under different conditions, and potential for forming diverse derivatives, are central to its applications in organic synthesis. For example, the reactivity of dichlorodiphenylstannane with sodium in liquid ammonia highlights the chemical versatility and potential transformations of dichlorostannanes in general (Trummer et al., 2011).

Scientific Research Applications

  • Synthesis and Investigation of Organyl Stannanes : Dichlorodipropylstannane is used in the synthesis and investigation of open-chain organyl stannanes. Research has shown a dependency of tin-tin bond length on the bulkiness of the organyl groups. This was detailed in the study by Puff et al. (1989) in the Journal of Organometallic Chemistry (Puff et al., 1989).

  • Generation of Aryllithium Compounds : It is used for generating sterically congested aryllithium compounds and their derivatives, as discussed by Weidenbruch et al. (1990) in the same journal (Weidenbruch et al., 1990).

  • Tunable Polystannane Architectures : Dichlorodipropylstannane serves as a key intermediate in tunable polystannane architectures, offering promising prospects for the design of modifiable polystannane materials. This application was explored in a 2018 study published in Chemistry by Pau et al. (Pau et al., 2018).

  • Synthesis of Tetraorganostannanes : There's also research focusing on the synthesis of tetraorganostannanes using dichlorodipropylstannane, although this research does not directly focus on the use of dichlorodipropylstannane itself. This was highlighted in a study by Trummer et al. (2011) in the Journal of Organometallic Chemistry (Trummer et al., 2011).

Safety And Hazards

Dichlorodipropylstannane can be absorbed through the skin, causing intoxication. It irritates the skin, eyes, and respiratory system. It is toxic if swallowed . It is recommended to avoid contact with skin and eyes .

properties

IUPAC Name

dichloro(dipropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHCENQKGMZLE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn](CCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235776
Record name Stannane, dichlorodipropyl-
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Molecular Weight

275.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodipropylstannane

CAS RN

867-36-7
Record name Dipropyltin dichloride
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Record name Dipropyltin dichloride
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Record name Dichlorodipropylstannane
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Record name Stannane, dichlorodipropyl-
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Record name Stannane, dichlorodipropyl-
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Record name DIPROPYLTIN DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zabicky, S Grinberg - … of Organic Germanium, Tin and Lead …, 1995 - Wiley Online Library
Among the organometallic compounds containing elements of group 14 treated in the present volume, those of tin have the widest technological applications1. The variety of these …
Number of citations: 2 onlinelibrary.wiley.com

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